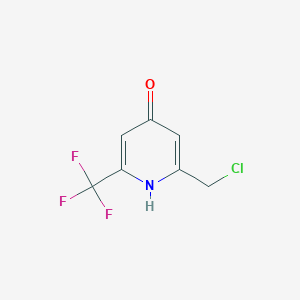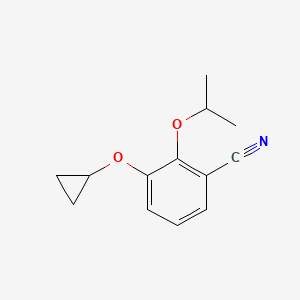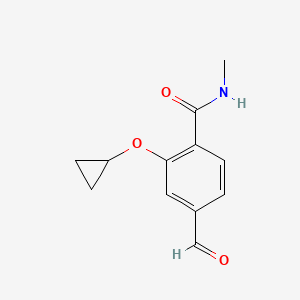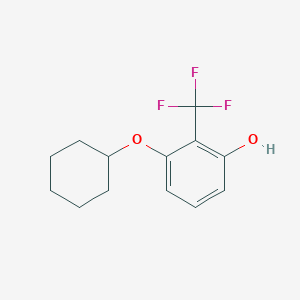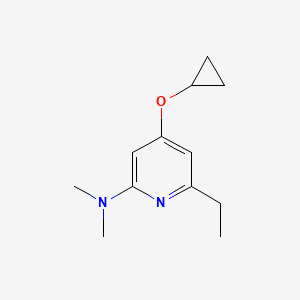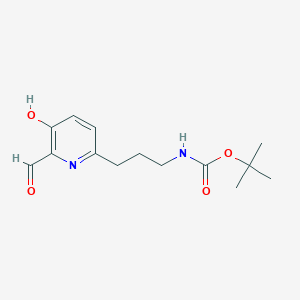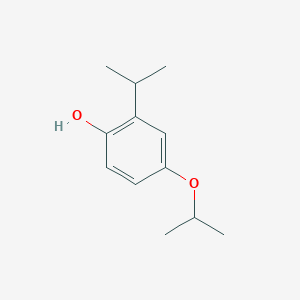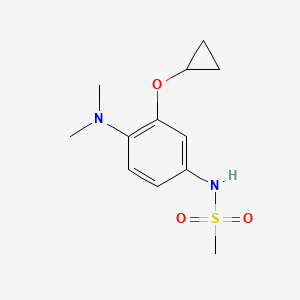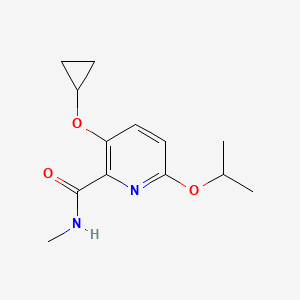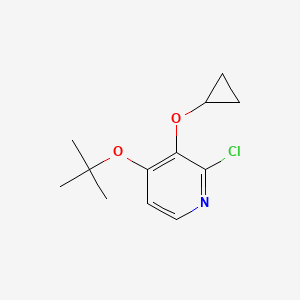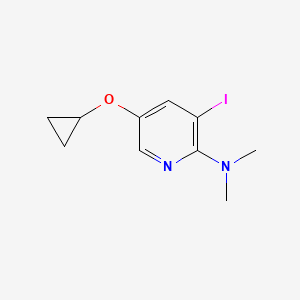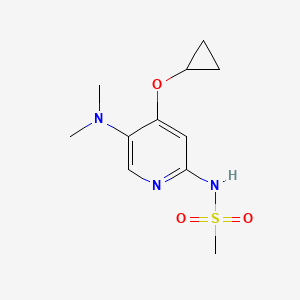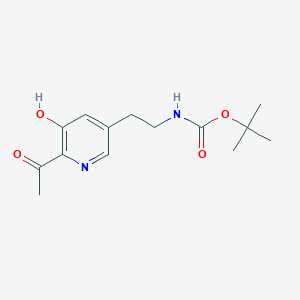
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridinyl moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a suitable pyridine derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridinyl moiety can interact with enzymes and receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The carbamate group can act as a prodrug, releasing the active amine upon hydrolysis .
Comparación Con Compuestos Similares
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate can be compared with similar compounds such as:
Tert-butyl 2-(5-acetyl-6-hydroxypyridin-3-YL)ethylcarbamate: This compound has a similar structure but with different positions of the acetyl and hydroxyl groups, leading to variations in reactivity and biological activity.
Tert-butyl carbamate: A simpler compound that serves as a precursor in the synthesis of more complex carbamates and is used as a protecting group for amines.
The unique combination of functional groups in this compound makes it a
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(6-acetyl-5-hydroxypyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)12-11(18)7-10(8-16-12)5-6-15-13(19)20-14(2,3)4/h7-8,18H,5-6H2,1-4H3,(H,15,19) |
Clave InChI |
XNERMPPJJJZVJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=N1)CCNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


